molecular formula C12H24N2 B14612209 N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine CAS No. 57855-45-5

N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine

Katalognummer: B14612209
CAS-Nummer: 57855-45-5
Molekulargewicht: 196.33 g/mol
InChI-Schlüssel: QEEVFOFPQLNVSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine: is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an imine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetone under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques like crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .

Biology: In biological research, this compound is used as a stabilizer for free radicals and reactive intermediates. It helps in studying the mechanisms of radical reactions and their effects on biological systems .

Medicine: Its stability and unique chemical properties make it a valuable scaffold for designing bioactive molecules .

Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. It helps in preventing degradation and extending the lifespan of materials exposed to harsh environmental conditions .

Wirkmechanismus

The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine involves its ability to stabilize free radicals and reactive intermediates. The compound interacts with these species, preventing them from causing unwanted side reactions. This stabilization is achieved through the formation of stable adducts or complexes with the reactive species .

Molecular Targets and Pathways: The compound targets free radicals and reactive intermediates in various chemical and biological systems. It interacts with these species through electron transfer or radical trapping mechanisms, thereby preventing oxidative damage and other deleterious effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and stability. This makes it valuable in applications where stabilization of reactive intermediates is crucial .

Eigenschaften

CAS-Nummer

57855-45-5

Molekularformel

C12H24N2

Molekulargewicht

196.33 g/mol

IUPAC-Name

N-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-imine

InChI

InChI=1S/C12H24N2/c1-10(2)13-14-11(3,4)8-7-9-12(14,5)6/h7-9H2,1-6H3

InChI-Schlüssel

QEEVFOFPQLNVSC-UHFFFAOYSA-N

Kanonische SMILES

CC(=NN1C(CCCC1(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.